

A meta-analysis of rosuvastatin's effects on cardiovascular outcomes in clinical trials

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Rosuvastatin's Impact on Cardiovascular Outcomes: A Meta-Analysis of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rosuvastatin's performance in reducing cardiovascular risk, drawing upon data from pivotal clinical trials and meta-analyses. The information is intended to support research, scientific evaluation, and drug development efforts in the cardiovascular field.

Executive Summary

Rosuvastatin, a potent HMG-CoA reductase inhibitor, has demonstrated significant efficacy in both primary and secondary prevention of cardiovascular events. Meta-analyses of numerous clinical trials have consistently shown that rosuvastatin therapy leads to a substantial reduction in major adverse cardiovascular events (MACE). This guide synthesizes key quantitative data from prominent clinical trials, details the experimental protocols of these studies, and visually represents the underlying mechanism of action and clinical trial workflows.

Comparative Efficacy of Rosuvastatin

The clinical evidence for rosuvastatin's cardiovascular benefits is robust, primarily supported by large-scale, randomized controlled trials such as the JUPITER and HOPE-3 studies. Meta-

analyses further consolidate these findings, providing a broader view of its efficacy compared to placebo and other statins.

A meta-analysis of 26 randomized controlled trials, encompassing 169,138 individuals, demonstrated that reducing LDL-C levels with statin therapy results in a 20% relative risk reduction in coronary mortality for every 1 mmol/L (38.7 mg/dL) decrease in LDL-C[1]. Another meta-analysis focusing on primary prevention showed a significant decrease in overall mortality with statin therapy[2]. Specifically for rosuvastatin in primary prevention, one meta-analysis reported an odds ratio of 0.870 for overall mortality compared to placebo[2].

Primary Prevention:

In the realm of primary prevention, the JUPITER (Justification for the Use of Statins in Prevention: an Intervention Trial Evaluating Rosuvastatin) trial was a landmark study. It enrolled individuals with low to normal LDL-C levels but elevated high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation[3]. The trial was stopped early due to a significant 44% relative risk reduction in the primary endpoint (a composite of nonfatal myocardial infarction, nonfatal stroke, unstable angina, arterial revascularization, or cardiovascular death) in the rosuvastatin group compared to placebo[4][5].

The HOPE-3 (Heart Outcomes Prevention Evaluation-3) trial also provided crucial primary prevention data, showing that rosuvastatin 10 mg daily significantly lowered the risk of the first co-primary outcome (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) by 24% compared to placebo in an intermediate-risk population without cardiovascular disease[6].

Secondary Prevention:

For secondary prevention in patients with established coronary artery disease, the evidence for high-intensity statin therapy is strong[7]. While many large trials have focused on atorvastatin in this setting, a meta-analysis comparing rosuvastatin and atorvastatin found no significant difference in composite cardiovascular events, cardiovascular mortality, myocardial infarction, or stroke between the two, suggesting comparable efficacy[8].

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the JUPITER and HOPE-3 trials, providing a clear comparison of rosuvastatin's effects.

Table 1: JUPITER Trial - Primary Cardiovascular Outcomes

Outcome	Rosuvastatin (20 mg)	Placebo	Hazard Ratio (95% CI)	P-value
Primary Endpoint	0.77 events per 100 person- years	1.36 events per 100 person- years	0.56 (0.46-0.69)	<0.00001
Nonfatal Myocardial Infarction	0.17	0.37	0.46 (0.29-0.72)	0.0002
Nonfatal Stroke	0.21	0.40	0.52 (0.33-0.81)	0.002
Arterial Revascularizatio n or Unstable Angina	0.41	0.77	0.53 (0.39-0.72)	<0.001
Death from any Cause	1.00	1.25	0.80 (0.67-0.97)	0.02

Source: JUPITER Trial Data[4][5]

Table 2: HOPE-3 Trial - Co-Primary Cardiovascular Outcomes

Outcome	Rosuvastatin (10 mg)	Placebo	Hazard Ratio (95% CI)	P-value
First Co-Primary Outcome	3.7%	4.8%	0.76 (0.64-0.91)	0.002
Second Co- Primary Outcome	4.4%	5.7%	0.75 (0.64-0.88)	<0.001

Source: HOPE-3 Trial Data[6]

Experimental Protocols

The methodologies of the JUPITER and HOPE-3 trials were robust, employing randomized, double-blind, placebo-controlled designs to minimize bias.

JUPITER Trial Protocol

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[\[3\]](#)[\[9\]](#)
- Participants: 17,802 apparently healthy men (≥ 50 years) and women (≥ 60 years) with LDL-C levels < 130 mg/dL and hs-CRP levels ≥ 2.0 mg/L.[\[4\]](#)
- Intervention: Rosuvastatin 20 mg daily or a matching placebo.[\[4\]](#)
- Primary Endpoint: A composite of nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, arterial revascularization, or confirmed death from cardiovascular causes.[\[4\]](#)[\[10\]](#)
- Follow-up: The trial was planned for a maximum of 5 years but was terminated early after a median follow-up of 1.9 years due to demonstrated efficacy.[\[4\]](#)

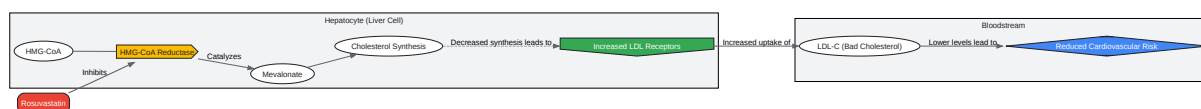
HOPE-3 Trial Protocol

- Study Design: A 2x2 factorial, randomized, double-blind, placebo-controlled trial.[\[11\]](#)
- Participants: 12,705 men (≥ 55 years) and women (≥ 65 years) at intermediate risk for cardiovascular events who did not have cardiovascular disease.[\[11\]](#)[\[12\]](#)
- Intervention: The trial evaluated rosuvastatin 10 mg daily versus placebo and candesartan/hydrochlorothiazide (16/12.5 mg) daily versus placebo.[\[11\]](#)[\[12\]](#)
- Co-Primary Endpoints:
 - The composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[\[13\]](#)
 - The composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, resuscitated cardiac arrest, heart failure, and revascularization.[\[13\]](#)

- Follow-up: The median follow-up period was 5.6 years.[11]

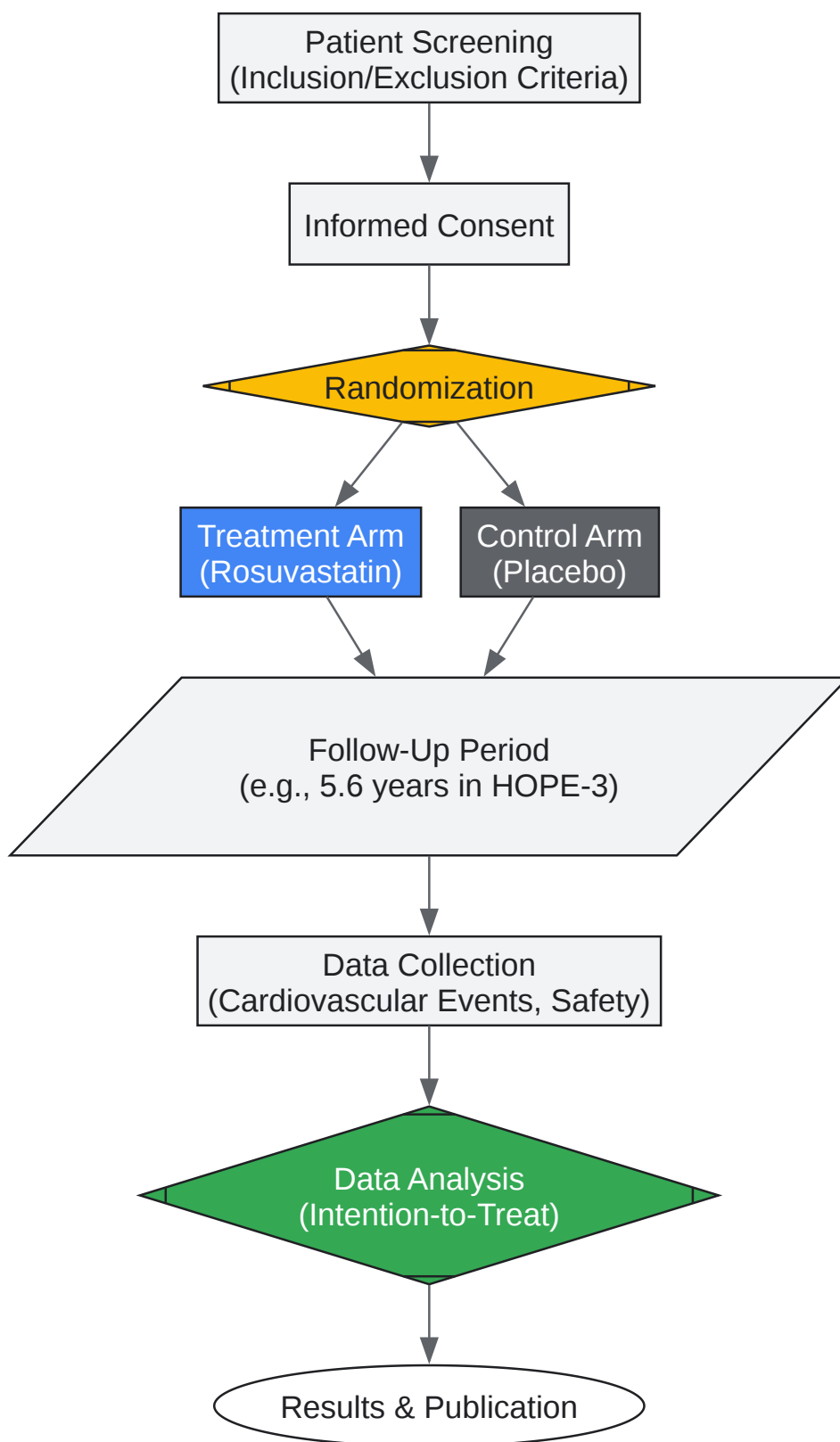
Visualizing the Mechanism and Workflow

The following diagrams illustrate the key mechanism of action of rosuvastatin and a generalized workflow for the clinical trials discussed.



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Caption: Mechanism of action of rosuvastatin in reducing cholesterol.



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Caption: Generalized workflow of a randomized controlled clinical trial.

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